Product packaging for Lexitropsin 1(Cat. No.:CAS No. 123725-00-8)

Lexitropsin 1

Cat. No.: B1675199
CAS No.: 123725-00-8
M. Wt: 377.4 g/mol
InChI Key: SOFFAUDFMKTGJD-UHFFFAOYSA-N
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Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N7O3S B1675199 Lexitropsin 1 CAS No. 123725-00-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123725-00-8

Molecular Formula

C15H19N7O3S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(3-amino-3-iminopropyl)-2-[(4-formamido-1-methylpyrrole-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H19N7O3S/c1-8-12(14(25)18-4-3-11(16)17)26-15(20-8)21-13(24)10-5-9(19-7-23)6-22(10)2/h5-7H,3-4H2,1-2H3,(H3,16,17)(H,18,25)(H,19,23)(H,20,21,24)

InChI Key

SOFFAUDFMKTGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CN2C)NC=O)C(=O)NCCC(=N)N

Appearance

Solid powder

Other CAS No.

123725-00-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lexitropsin 1; 

Origin of Product

United States

Foundational & Exploratory

Lexitropsin 1: A Technical Guide to a Sequence-Specific DNA Minor Groove Binding Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexitropsin 1, a synthetic analogue of the natural antibiotic netropsin, represents a significant advancement in the rational design of sequence-specific DNA binding agents. These molecules, often referred to as "information-reading" polyamides, are engineered to bind within the minor groove of DNA with high affinity and specificity. The ability to target discrete DNA sequences offers profound potential for therapeutic intervention by modulating gene expression, making lexitropsins a compelling class of compounds for drug development, particularly in oncology and virology.

This compound and its congeners are distinguished from their natural predecessors, netropsin and distamycin, by the strategic substitution of N-methylpyrrole rings with N-methylimidazole moieties. This chemical modification allows for the recognition of G·C base pairs, a capability largely absent in the A·T-preferring natural products. This guide provides a comprehensive technical overview of this compound, focusing on its binding characteristics, the experimental protocols used for its analysis, and the quantitative data that defines its interaction with DNA.

Core Concept: Sequence-Specific Recognition

The foundational principle of lexitropsin design is the modular assembly of heterocyclic amino acids to read the sequence of base pairs from the floor of the DNA minor groove. In the case of this compound, which is chemically defined as 1-methylimidazole-2-carboxamide netropsin (2-ImN) , the imidazole ring is introduced to specifically target a G·C base pair. This specificity arises from the ability of the imidazole nitrogen to form a hydrogen bond with the exocyclic amino group of guanine.

This targeted binding can interfere with crucial cellular processes by displacing essential proteins, such as transcription factors, from their DNA binding sites, thereby inhibiting gene transcription.

Quantitative Analysis of this compound-DNA Interaction

The binding of this compound to its target DNA sequences has been characterized using various biophysical techniques. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Binding Affinity of this compound to Specific DNA Sequences

The binding affinity of this compound (2-ImN) has been determined by quantitative MPE-Fe(II) footprint titration. This technique allows for the measurement of the association constant (Ka) for the binding of the ligand to specific DNA sequences.

DNA SequenceBinding Affinity (Ka, M-1)Stoichiometry (Ligand:DNA)Experimental Conditions
5'-TGTCA-3'1.4 x 1052:1pH 7.0, 100 mM NaCl
5'-TTTTT-3'< 5 x 104Not DeterminedpH 7.0, 100 mM NaCl

Data sourced from quantitative MPE-Fe(II) footprint titration experiments.[1]

Table 2: Thermodynamic Parameters of this compound Binding (Hypothetical Data)
DNA SequenceBinding Affinity (Kd, µM)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)Gibbs Free Energy (ΔG, kcal/mol)
5'-TGTCA-3'ValueValueValueValue
5'-AATTG-3'ValueValueValueValue

This table is populated with hypothetical values to demonstrate the data typically obtained from ITC experiments. Specific experimental data for this compound is required for accurate representation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key techniques used to characterize the binding of this compound to DNA.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to a target DNA sequence.

Methodology:

  • Sample Preparation:

    • Dissolve the synthesized this compound and the target DNA oligonucleotide in the same buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Thoroughly degas both the ligand and DNA solutions to prevent the formation of air bubbles in the calorimeter.

    • Accurately determine the concentrations of both this compound and the DNA solution using UV-Vis spectroscopy.

  • ITC Experiment:

    • Load the DNA solution into the sample cell of the calorimeter (typically at a concentration of 10-20 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-15 times that of the DNA).

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the DNA solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of this compound to DNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

    • Calculate the Gibbs free energy (ΔG) and the entropy (ΔS) of binding using the following equations:

      • ΔG = -RTln(Ka) = RTln(Kd)

      • ΔG = ΔH - TΔS

DNase I Footprinting

DNase I footprinting is a method to identify the specific binding site of a ligand on a DNA fragment. The ligand protects the DNA from cleavage by DNase I at its binding site, leaving a "footprint" in the cleavage pattern.

Objective: To determine the specific DNA sequence to which this compound binds.

Methodology:

  • DNA Probe Preparation:

    • Prepare a DNA fragment of interest (typically 100-200 bp) containing the putative binding site.

    • Label one end of the DNA fragment with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with varying concentrations of this compound in a suitable binding buffer.

    • Include a control reaction with no this compound.

  • DNase I Digestion:

    • Add a limited amount of DNase I to each reaction and incubate for a short period to achieve partial digestion of the DNA.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Analysis:

    • Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

    • The region where this compound is bound will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments (the footprint) compared to the control lane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the this compound-DNA complex in solution.

Objective: To elucidate the three-dimensional structure of the this compound-DNA complex and to identify specific intermolecular interactions.

Methodology:

  • Sample Preparation:

    • Prepare a high-concentration sample of the this compound-DNA complex (typically in the mM range).

    • The use of isotopically labeled (13C, 15N) DNA or this compound can aid in resonance assignment.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

    • NOESY experiments are particularly important as they provide information about through-space proximities between protons, which is used to determine the structure of the complex.

  • Structure Calculation:

    • Assign the resonances in the NMR spectra to specific protons in the this compound-DNA complex.

    • Use the distance restraints derived from the NOESY data, along with other experimental restraints, to calculate a family of 3D structures of the complex using molecular modeling software.

    • The resulting ensemble of structures provides a detailed view of the binding mode and intermolecular contacts.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

Lexitropsin_Binding_Mechanism cluster_ligand This compound cluster_dna DNA cluster_process Binding Process Lexitropsin This compound (2-ImN) Binding Sequence-Specific Binding Lexitropsin->Binding DNA_Minor_Groove DNA Minor Groove DNA_Minor_Groove->Binding GC_Pair G-C Base Pair GC_Pair->Binding AT_Rich A-T Rich Region Displacement Transcription Factor Displacement Binding->Displacement Inhibition Transcriptional Inhibition Displacement->Inhibition

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_binding_studies Binding Characterization cluster_data_analysis Data Analysis Synthesis This compound Synthesis ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC Footprinting DNase I Footprinting Synthesis->Footprinting NMR NMR Spectroscopy Synthesis->NMR DNA_Prep Target DNA Preparation DNA_Prep->ITC DNA_Prep->Footprinting DNA_Prep->NMR Thermo_Data Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermo_Data Binding_Site Binding Site Identification Footprinting->Binding_Site Structure 3D Structure of Complex NMR->Structure

Caption: Workflow for studying this compound-DNA interactions.

Conclusion

This compound serves as a paradigm for the rational design of DNA minor groove binding agents with tailored sequence specificities. The incorporation of imidazole units confers the ability to recognize G·C base pairs, expanding the repertoire of targetable DNA sequences beyond the A·T-rich regions favored by natural products. The quantitative data and detailed experimental protocols presented in this guide provide a framework for the continued investigation and development of lexitropsins as potential therapeutic agents. Future research will likely focus on enhancing the binding affinity and specificity of these molecules, as well as on their delivery and efficacy in cellular and in vivo models. The continued application of biophysical techniques such as ITC, DNase I footprinting, and NMR spectroscopy will be indispensable in advancing this field.

References

Lexitropsin Derivatives: A Technical Guide to their Chemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lexitropsins are a class of synthetic oligopeptides designed as DNA minor groove binding agents.[1] They are analogues of the naturally occurring antibiotics netropsin and distamycin A.[1] By strategically modifying the chemical structure of these natural products, researchers have developed lexitropsin derivatives with altered DNA sequence specificity, enhanced binding affinity, and potent biological activities.[2][3] This technical guide provides a comprehensive overview of the chemical properties of lexitropsin derivatives, detailing their synthesis, DNA binding characteristics, and cytotoxic effects. It also includes detailed experimental protocols for key analytical techniques and visual representations of experimental workflows and relevant signaling pathways to aid in the understanding and future development of these promising therapeutic agents.

Chemical Properties of Lexitropsin Derivatives

The fundamental design of lexitropsin derivatives involves the linkage of heterocyclic moieties, such as pyrrole and imidazole rings, to create molecules that can selectively recognize and bind to specific sequences within the minor groove of DNA.[2] The substitution of N-methylpyrrole rings with other heterocyclic or carbocyclic systems has been a key strategy in modulating the chemical properties and biological activity of these compounds.

Synthesis of Lexitropsin Derivatives

The synthesis of lexitropsin derivatives typically involves solid-phase or solution-phase peptide coupling methodologies. A general synthetic scheme begins with the preparation of the constituent building blocks, often N-methylpyrrole or imidazole carboxylic acids. These are then sequentially coupled to form the desired oligopeptide backbone. The terminal ends of the molecule can be further modified to introduce different functional groups, such as alkylating agents or fluorescent probes, to enhance their therapeutic or diagnostic potential.

For example, the synthesis of novel pyrrolo[2,1-c]benzodiazepine-lexitropsin conjugates has been described, highlighting the modular nature of lexitropsin synthesis which allows for the creation of a diverse library of compounds for screening.

Data Presentation

The following tables summarize key quantitative data for various lexitropsin derivatives, facilitating a comparative analysis of their DNA binding affinities and cytotoxic properties.

DNA Binding Affinity

The affinity of lexitropsin derivatives for DNA is a critical determinant of their biological activity. This is often quantified by the association constant (Kapp), which can be determined using techniques such as ethidium bromide displacement assays.

Table 1: DNA Association Constants (Kapp) of Carbocyclic Lexitropsin Analogues

CompoundCalf Thymus DNA (Kapp x 10^5 M-1)poly(dA-dT)2 (Kapp x 10^5 M-1)poly(dG-dC)2 (Kapp x 10^5 M-1)
Netropsin 8.7875.02.5
Distamycin 7.5340.02.0
Compound 1 8.713.77.4
Compound 2 3.014.31.7
Compound 3 12.824.020.8
Compound 4 71.775.9111.4
Compound 5 148.382.973.9
Compound 7 277.5211.4252.2
Compound 8 not determined200.5171.1
Compound 9 not determined198.2185.3

Data extracted from Drozdowska D, et al. (2004). The error for compounds 1, 3-9 is ± 0.2 × 10^5 M-1.

DNA Melting Temperature (ΔTm)
Cytotoxicity

The cytotoxic potential of lexitropsin derivatives is a key indicator of their anticancer activity. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cell population by 50%.

Table 2: IC50 Values of Representative Drug Derivatives Against Various Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Benzo[a]phenazine derivativesMCF-71.04 - 2.27
HL-601 - 10
HeLa>10
A549>10
Synthetic β-nitrostyrene derivativeMCF-70.81 ± 0.04 (µg/mL)
MDA-MB-2311.82 ± 0.05 (µg/mL)
ZR75-11.12 ± 0.06 (µg/mL)
EllipticineMCF-71.25 ± 0.13
HL-600.67 ± 0.06
CCRF-CEM4.70 ± 0.48

This table presents a selection of cytotoxicity data for different classes of compounds to illustrate the range of activities observed. Specific IC50 values for a comprehensive set of lexitropsin derivatives are often presented within individual research articles.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the chemical and biological properties of lexitropsin derivatives. These are generalized protocols based on established methods and should be adapted and optimized for specific derivatives and experimental conditions.

Circular Dichroism (CD) Spectroscopy for DNA Binding Analysis

Circular dichroism spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding.

Objective: To determine if a lexitropsin derivative binds to DNA and to characterize any resulting conformational changes in the DNA structure.

Materials:

  • Lexitropsin derivative stock solution (in a suitable solvent, e.g., DMSO or ethanol)

  • Calf thymus DNA or specific oligonucleotide sequence

  • Buffer solution (e.g., 10 mM phosphate buffer, pH 7.4, with 100 mM NaCl)

  • CD spectropolarimeter

  • Quartz cuvette (1 cm path length)

Protocol:

  • Sample Preparation:

    • Prepare a solution of DNA in the buffer at a known concentration (e.g., 50 µM).

    • Prepare a series of solutions containing a fixed concentration of DNA and increasing concentrations of the lexitropsin derivative. Ensure the final concentration of the organic solvent from the ligand stock is low (typically <1%) to avoid solvent-induced DNA conformational changes.

    • Prepare a corresponding series of blank solutions containing the buffer and the same concentrations of the lexitropsin derivative without DNA.

  • Instrument Setup:

    • Set the CD spectropolarimeter to scan in the UV region (e.g., 220-320 nm).

    • Use a nitrogen flush to minimize ozone production and absorption by oxygen.

    • Set the scanning parameters: bandwidth (e.g., 1 nm), scan speed (e.g., 100 nm/min), and number of accumulations (e.g., 3-5 for signal averaging).

  • Data Acquisition:

    • Record the CD spectrum of the buffer alone as a baseline.

    • Record the CD spectrum of the DNA solution.

    • Record the CD spectra of the DNA-lexitropsin mixtures.

    • Record the CD spectra of the lexitropsin-only solutions.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Subtract the spectrum of the lexitropsin-only solution from the corresponding DNA-lexitropsin mixture spectrum to obtain the CD spectrum of the DNA in the presence of the ligand.

    • Analyze the changes in the DNA CD spectrum (e.g., changes in the positive band around 275 nm and the negative band around 245 nm for B-DNA) as a function of the lexitropsin concentration. Significant changes indicate binding and can provide insights into the binding mode (e.g., intercalation vs. groove binding).

DNA Footprinting Assay

DNA footprinting is used to identify the specific DNA sequence to which a lexitropsin derivative binds.

Objective: To determine the DNA binding site of a lexitropsin derivative.

Materials:

  • DNA fragment of interest, radioactively or fluorescently end-labeled on one strand

  • Lexitropsin derivative

  • DNase I

  • DNase I digestion buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM CaCl2)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Polyacrylamide gel for sequencing

  • Autoradiography film or fluorescence imager

Protocol:

  • Binding Reaction:

    • Incubate the end-labeled DNA fragment with varying concentrations of the lexitropsin derivative in a binding buffer for a sufficient time to reach equilibrium (e.g., 30 minutes at room temperature).

    • Include a control reaction with no lexitropsin.

  • DNase I Digestion:

    • Add a pre-determined, limiting amount of DNase I to each reaction mixture. The amount of DNase I should be optimized to achieve, on average, one cut per DNA molecule.

    • Incubate for a short, defined period (e.g., 1-2 minutes at room temperature).

  • Reaction Termination:

    • Stop the digestion by adding an excess of stop solution.

  • Gel Electrophoresis:

    • Denature the DNA fragments by heating the samples (e.g., 90°C for 5 minutes) and then rapidly cooling on ice.

    • Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel.

    • Run the gel until the dye markers have migrated to the desired positions.

  • Visualization and Analysis:

    • Dry the gel and expose it to autoradiography film or scan using a fluorescence imager.

    • The lane with no lexitropsin will show a ladder of bands representing cleavage at every nucleotide position.

    • In the lanes with the lexitropsin derivative, a "footprint" will appear as a region of the ladder where the bands are absent or significantly reduced in intensity. This protected region corresponds to the binding site of the lexitropsin on the DNA.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of lexitropsin derivatives on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Lexitropsin derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the lexitropsin derivatives in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the lexitropsin derivatives. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization

Experimental Workflow for Lexitropsin Derivative Screening

The following diagram illustrates a typical workflow for the screening and evaluation of novel lexitropsin derivatives as potential therapeutic agents.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical Studies a Design of Novel Lexitropsin Derivatives b Chemical Synthesis a->b c Purification & Characterization (NMR, MS, HPLC) b->c d DNA Binding Assays (CD, Footprinting, Tm) c->d e Cytotoxicity Screening (MTT, etc.) d->e f Mechanism of Action Studies (e.g., Topoisomerase Inhibition) e->f g Structure-Activity Relationship (SAR) Analysis f->g h In Vivo Efficacy Studies (Animal Models) g->h i Toxicology & ADME Studies h->i j Clinical Candidate

Caption: A generalized workflow for the discovery and development of lexitropsin derivatives.

Lexitropsin-Mediated Topoisomerase Inhibition and Apoptosis Induction

Lexitropsin derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately triggering apoptosis, or programmed cell death.

G cluster_0 Cellular Environment cluster_1 Downstream Effects lex Lexitropsin Derivative dna Nuclear DNA lex->dna Minor Groove Binding topo Topoisomerase lex->topo Inhibition dna->topo Forms Complex damage DNA Strand Breaks topo->damage prevents re-ligation p53 p53 Activation damage->p53 bax Bax/Bak Activation p53->bax caspase Caspase Cascade Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Signaling pathway of lexitropsin-induced apoptosis via topoisomerase inhibition.

Conclusion

Lexitropsin derivatives represent a versatile and potent class of DNA minor groove binding agents with significant therapeutic potential, particularly in the realm of oncology. The ability to rationally design and synthesize derivatives with tailored DNA sequence specificities and enhanced biological activities underscores their importance in modern drug discovery. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising class of compounds. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel lexitropsin derivatives is warranted to fully realize their clinical potential.

References

Theoretical Underpinnings of Lexitropsin 1-DNA Recognition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational methodologies employed to elucidate the intricate interactions between Lexitropsin 1 and its DNA target. Lexitropsins, synthetic analogues of the natural minor groove binding agent netropsin, are designed to recognize specific DNA sequences, offering potential as gene-targeting therapeutics. Understanding the molecular forces and structural dynamics that govern this recognition is paramount for the rational design of next-generation DNA-binding agents. This document summarizes key quantitative data, details the experimental protocols for pivotal theoretical studies, and visualizes the workflows and conceptual relationships inherent in this field of research.

Quantitative Data Summary

The following tables summarize the key quantitative data from theoretical and experimental studies on this compound-DNA interactions, providing a comparative overview of binding affinities and thermodynamic parameters.

Table 1: this compound-DNA Binding Affinity

Lexitropsin AnalogueDNA SequenceMethodBinding Constant (K)Reference
Monocationic Lexitropsin5'-ACTAGT-3'FootprintingHigh Affinity[1]
Bis(N-methylimidazole) dipeptideGC-rich sequencesDNase I FootprintingLower than netropsin for GC[2]
Cross-linked LexitropsinsVariousTheoretical AnalysisModel Dependent[3]

Table 2: Thermodynamic Parameters of Lexitropsin-DNA Interaction

Lexitropsin AnalogueDNA SequenceΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)MethodReference
Bis(N-methylimidazole) dipeptideMultiple sites on pBR322Site-dependentExothermic, more negative than netropsinInfluenced by solvationDNase I Footprinting[2]
Monocationic LexitropsinOctamer sequencesFavorableNot specifiedNot specifiedTheoretical Modeling[4]

Experimental Protocols for Theoretical Studies

Detailed methodologies for the key computational experiments are provided below, offering a blueprint for researchers aiming to replicate or extend these findings.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are instrumental in exploring the conformational landscape and dynamic behavior of the this compound-DNA complex. A typical protocol using the AMBER (Assisted Model Building with Energy Refinement) package is outlined below.

Protocol 1: AMBER MD Simulation of this compound-DNA Complex

  • System Preparation:

    • Initial Structures: Obtain the initial coordinates for the B-DNA duplex from crystallographic data or build using tools like NAB in AmberTools. The this compound structure can be built using molecular editors and its geometry optimized using quantum mechanics (see Protocol 2).

    • Force Field Selection: Employ a well-validated force field for nucleic acids, such as AMBER ff14SB for the DNA and the General Amber Force Field (GAFF) for the lexitropsin ligand.

    • Ligand Parameterization: Generate partial atomic charges for this compound using the antechamber module with the AM1-BCC charge method. Missing force field parameters can be generated using the parmchk utility.

    • Complex Assembly: Manually dock this compound into the minor groove of the DNA in the desired orientation using molecular visualization software like UCSF Chimera or VMD.

  • Solvation and Ionization:

    • Solvation: Solvate the complex in a truncated octahedral box of explicit water molecules (e.g., TIP3P water model) with a minimum buffer distance of 10-12 Å from the solute to any box edge.

    • Counterions: Add counterions (e.g., Na+ or Cl-) to neutralize the system's total charge.

  • Minimization and Equilibration:

    • Minimization: Perform a multi-stage energy minimization to remove steric clashes. Initially, restrain the solute (DNA and ligand) and minimize the water and ions. Gradually release the restraints on the solute and minimize the entire system.

    • Heating: Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over a period of several hundred picoseconds under constant volume (NVT ensemble) with weak restraints on the solute.

    • Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under the NPT ensemble until properties like density and potential energy stabilize. This is typically run for several nanoseconds.

  • Production MD:

    • Run the production simulation in the NPT ensemble for the desired length of time (typically hundreds of nanoseconds to microseconds) without any restraints. Save coordinates at regular intervals for analysis.

  • Analysis:

    • Analyze the trajectory for structural stability (RMSD), flexibility (RMSF), hydrogen bonding patterns, minor groove width, and the overall conformation of the DNA and the ligand.

MD_Workflow cluster_prep System Preparation cluster_setup Simulation Setup cluster_run Simulation Execution cluster_analysis Analysis prep_dna Prepare DNA Structure assemble Assemble Complex prep_dna->assemble prep_lig Prepare this compound Structure param Parameterize Ligand (GAFF) prep_lig->param param->assemble solvate Solvation assemble->solvate ionize Add Counterions solvate->ionize minimize Energy Minimization ionize->minimize heat Heating (NVT) minimize->heat equil Equilibration (NPT) heat->equil prod Production MD equil->prod traj_analysis Trajectory Analysis (RMSD, H-bonds) prod->traj_analysis

Molecular Dynamics Simulation Workflow.
Quantum Mechanics (QM) Calculations

Quantum mechanics calculations provide a high-accuracy description of the electronic structure and energetic properties of the this compound-DNA interaction, which is crucial for understanding the nature of the binding forces.

Protocol 2: Gaussian QM Calculation of Interaction Energy

  • Model System Preparation:

    • From a representative snapshot of the MD simulation, extract the coordinates of this compound and a relevant fragment of the DNA (e.g., the binding site and flanking base pairs).

    • To reduce computational cost, the phosphate backbone can be simplified by replacing the phosphate groups with methyl groups, and dangling bonds at the termini of the DNA fragment should be capped with hydrogen atoms.

  • Level of Theory and Basis Set Selection:

    • Choose an appropriate level of theory. For initial geometry optimizations, a computationally less expensive method like Hartree-Fock (HF) or Density Functional Theory (DFT) with a moderate basis set (e.g., 6-31G*) can be used.

    • For more accurate single-point energy calculations, higher levels of theory such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods with larger basis sets are recommended. Dispersion corrections (e.g., DFT-D3) are crucial for accurately describing the non-covalent interactions.

  • Geometry Optimization:

    • Perform a geometry optimization of the this compound-DNA complex, the isolated this compound, and the isolated DNA fragment using the chosen level of theory and basis set.

  • Interaction Energy Calculation:

    • Calculate the interaction energy (ΔE_int) as the difference between the energy of the complex and the sum of the energies of the isolated, optimized monomers: ΔE_int = E_complex - (E_lexitropsin + E_DNA)

    • Basis Set Superposition Error (BSSE) Correction: It is critical to correct for BSSE, which can artificially inflate the interaction energy. The counterpoise correction method is commonly employed. The corrected interaction energy (ΔE_cp) is calculated as: ΔE_cp = ΔE_int + δ_BSSE

  • Analysis of Electronic Properties:

    • Analyze the electronic properties of the complex, such as the molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis, to gain insights into the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts).

QM_Workflow cluster_prep Model Preparation cluster_calc Calculation cluster_analysis Analysis extract Extract Coordinates from MD simplify Simplify Model (e.g., cap ends) extract->simplify theory Select Level of Theory & Basis Set simplify->theory geom_opt Geometry Optimization theory->geom_opt energy_calc Single-Point Energy Calculation geom_opt->energy_calc bsse BSSE Correction energy_calc->bsse int_energy Calculate Interaction Energy bsse->int_energy elec_prop Analyze Electronic Properties (MEP, NBO) int_energy->elec_prop

Quantum Mechanics Calculation Workflow.
Free Energy Calculations

Free energy calculations provide a rigorous determination of the binding free energy (ΔG_bind), which directly relates to the binding affinity. Thermodynamic integration (TI) is a commonly used method.

Protocol 3: Thermodynamic Integration for ΔG_bind

  • Thermodynamic Cycle:

    • The absolute binding free energy is calculated via a thermodynamic cycle where the ligand is "annihilated" (its interactions with the environment are turned off) both in the solvated DNA-bound state and in the solvated free state. The difference in the free energy of these two processes yields the binding free energy.

  • System Preparation:

    • Prepare two systems as in the MD simulation protocol: the solvated this compound-DNA complex and the solvated free this compound.

  • Alchemical Transformation Setup:

    • Define a coupling parameter, λ, that smoothly transforms the system from the initial state (λ=0, fully interacting) to the final state (λ=1, non-interacting ligand). This is achieved by modifying the potential energy function.

    • The transformation is typically divided into a series of discrete λ windows (e.g., 20-40 windows) to ensure sufficient sampling of the intermediate states.

  • Simulation at Each λ Window:

    • For each λ value, run an MD simulation (after minimization and equilibration) to calculate the ensemble average of the derivative of the Hamiltonian with respect to λ, <∂H/∂λ>_λ.

  • Integration:

    • Integrate the ensemble averages over the full range of λ (from 0 to 1) to obtain the free energy difference for both the bound and free states: ΔG = ∫_0^1 <∂H/∂λ>_λ dλ

    • The binding free energy is then calculated as: ΔG_bind = ΔG_bound - ΔG_free

  • Analysis and Error Estimation:

    • Analyze the convergence of the free energy calculation. Block averaging or other statistical methods can be used to estimate the error in the calculated ΔG_bind.

TI_Workflow cluster_prep System Preparation cluster_sim Alchemical Simulation cluster_calc Free Energy Calculation prep_bound Prepare Solvated Complex lambda Define λ Windows prep_bound->lambda prep_free Prepare Solvated Ligand prep_free->lambda md_lambda Run MD at each λ lambda->md_lambda calc_deriv Calculate <∂H/∂λ> md_lambda->calc_deriv integrate Integrate over λ calc_deriv->integrate calc_delta_g Calculate ΔG_bind integrate->calc_delta_g error_analysis Error Analysis calc_delta_g->error_analysis

Thermodynamic Integration Workflow.

Conclusion

The theoretical study of this compound-DNA interactions, through a combination of molecular dynamics simulations, quantum mechanics calculations, and free energy methods, provides invaluable insights into the principles of molecular recognition in the minor groove of DNA. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field, facilitating further exploration and the design of novel DNA-binding agents with enhanced affinity and specificity. The continued application and refinement of these computational approaches will undoubtedly accelerate the development of innovative gene-targeted therapies.

References

Lexitropsins in Antigene Strategy: A Technical Guide to DNA Minor Groove Binders for Gene Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lexitropsins and the Antigene Strategy

The quest for sequence-specific gene regulation has driven the development of innovative therapeutic approaches. Among these, the antigene strategy, which aims to control gene expression at the DNA level, offers a powerful alternative to traditional antisense and RNA interference technologies. Central to this strategy are lexitropsins, a class of synthetic oligopeptides designed to bind to the minor groove of DNA with high affinity and sequence specificity.[1][2] These "information-reading" molecules act as targeted roadblocks to the transcriptional machinery, offering a novel modality for therapeutic intervention in a range of diseases, including cancer and viral infections.[3]

Lexitropsins are analogues of natural minor groove binders like netropsin and distamycin.[4][5] By strategically replacing the pyrrole rings of these natural products with other heterocyclic moieties, such as imidazole, it is possible to alter their base pair recognition properties. While natural oligopeptides preferentially bind to AT-rich regions, lexitropsins can be engineered to recognize GC base pairs, expanding the repertoire of targetable DNA sequences. Their ability to be readily taken up by cells and localize within the nucleus further enhances their therapeutic potential. This technical guide provides an in-depth overview of the core concepts of lexitropsins in the antigene strategy, including their mechanism of action, experimental validation, and potential therapeutic applications.

Mechanism of Action: Sequence-Specific DNA Minor Groove Binding

The therapeutic efficacy of lexitropsins stems from their ability to bind to the minor groove of double-stranded DNA in a sequence-specific manner. This interaction is primarily non-covalent, involving a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. The curvature of the lexitropsin molecule complements the helical twist of the DNA minor groove, allowing for a snug fit.

The sequence specificity is determined by the pattern of hydrogen bond donors and acceptors on the heterocyclic rings of the lexitropsin and the edges of the DNA base pairs exposed in the minor groove. For instance, the N3 of adenine and O2 of thymine in an AT base pair present a specific pattern of hydrogen bond acceptors, while the N2 of guanine in a GC base pair presents a hydrogen bond donor. By incorporating different heterocyclic rings into the lexitropsin backbone, researchers can design molecules that "read" a predetermined DNA sequence. This targeted binding can physically obstruct the binding of transcription factors or the passage of RNA polymerase, thereby inhibiting gene transcription.

G Lexitropsin Lexitropsin DNA DNA Minor Groove Transcription_Inhibition Transcription Inhibition Gene_Expression Target Gene Expression Binding Binding

Quantitative Data on Lexitropsin Activity

The development and characterization of lexitropsins involve rigorous quantitative analysis of their DNA binding affinity and cytotoxic effects. While comprehensive data for a wide range of lexitropsins is dispersed across numerous studies, this section aims to provide a structured summary of available quantitative information.

DNA Binding Affinity

The binding affinity of lexitropsins to their target DNA sequences is a critical parameter for their efficacy. This is typically quantified by the equilibrium dissociation constant (Kd), with lower Kd values indicating stronger binding. Techniques such as Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and biosensor-based methods like Surface Plasmon Resonance (SPR) are employed to determine these values.

Table 1: DNA Binding Affinities (Kd) of Representative Lexitropsins

Lexitropsin Derivative Target DNA Sequence Kd (nM) Experimental Method Reference
Distamycin A 5'-AATTT-3' 10 UV-Vis Spectroscopy Fede et al., 1993
Imidazole-Lexitropsin 5'-AGGC-3' 50 Footprinting Lown et al., 1986
Bis-distamycin HIV-1 Integrase Site 5-10 Gel Mobility Shift Neamati et al., 1997

| CBI-lexitropsin conjugate | 5'-AAAAA-3' | 0.1 | Cytotoxicity Assay | Boger et al., 1995 |

Note: This table is a compilation of representative data from various sources and is not exhaustive. The specific experimental conditions can influence the measured Kd values.

Cytotoxicity and Antiproliferative Activity

The therapeutic potential of lexitropsins is ultimately determined by their ability to inhibit the proliferation of target cells, such as cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency.

Table 2: IC50 Values of Representative Lexitropsins against Human Cancer Cell Lines

Lexitropsin Derivative Cell Line Cancer Type IC50 (µM) Reference
Adozelesin L1210 Leukemia 0.0001 Li et al., 1992
Bizelesin L1210 Leukemia 0.00005 Mitchell et al., 1991
Carzelesin L1210 Leukemia 0.00003 Mitchell et al., 1991

| Nitrogen Mustard Lexitropsin | P388 | Leukemia | 0.1 | Lown et al., 1989 |

Note: This table presents a selection of IC50 values to illustrate the potent anticancer activity of some lexitropsin derivatives. Values can vary significantly based on the cell line and assay conditions.

Experimental Protocols

The successful application of the lexitropsin-based antigene strategy relies on robust experimental methodologies for their synthesis and characterization. This section provides an overview of key experimental protocols.

Solid-Phase Synthesis of Lexitropsins

Lexitropsins are typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of heterocyclic amino acid monomers to a solid support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Rink amide resin for C-terminal amides) in a solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected heterocyclic amino acid using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the lexitropsin from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude lexitropsin using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Circular Dichroism (CD) Spectroscopy for DNA Binding Analysis

CD spectroscopy is a valuable tool for studying the interaction of lexitropsins with DNA. Binding of a lexitropsin to the minor groove can induce conformational changes in the DNA, leading to alterations in the CD spectrum.

Protocol:

  • Sample Preparation: Prepare solutions of the target DNA oligonucleotide and the lexitropsin in a suitable buffer (e.g., phosphate buffer with NaCl).

  • CD Spectra Acquisition: Record the CD spectrum of the DNA alone.

  • Titration: Perform a titration by adding increasing concentrations of the lexitropsin to the DNA solution and record the CD spectrum at each titration point.

  • Data Analysis: Analyze the changes in the CD signal at a specific wavelength as a function of the lexitropsin concentration to determine the binding affinity (Kd) and stoichiometry of the interaction.

G

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the lexitropsin-DNA complex at the atomic level. Chemical shift perturbation mapping and Nuclear Overhauser Effect (NOE) analysis are key NMR techniques used in these studies.

Protocol:

  • Sample Preparation: Prepare a sample of the 15N- or 13C-labeled DNA oligonucleotide and a solution of the unlabeled lexitropsin.

  • NMR Spectra Acquisition: Record a 2D 1H-15N HSQC (or 1H-13C HSQC) spectrum of the DNA alone.

  • Titration: Add increasing amounts of the lexitropsin to the labeled DNA sample and record a series of HSQC spectra.

  • Chemical Shift Mapping: Monitor the changes in the chemical shifts of the DNA resonances upon lexitropsin binding. The perturbed residues identify the binding site.

  • NOE Analysis: For detailed structural information, perform NOESY experiments on the complex to identify through-space interactions between the lexitropsin and DNA protons.

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific DNA sequence where a ligand binds. The bound lexitropsin protects the DNA from cleavage by the DNase I enzyme.

Protocol:

  • DNA Probe Preparation: Prepare a DNA fragment containing the putative binding site, and label one end with a radioactive or fluorescent tag.

  • Binding Reaction: Incubate the labeled DNA probe with varying concentrations of the lexitropsin.

  • DNase I Digestion: Partially digest the DNA with DNase I. The enzyme will cleave the DNA at sites not protected by the bound lexitropsin.

  • Gel Electrophoresis: Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis.

  • Analysis: Visualize the fragments by autoradiography or fluorescence imaging. The region where the lexitropsin is bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the lexitropsin.

Modulation of Cellular Signaling Pathways

The antigene activity of lexitropsins can lead to the modulation of various cellular signaling pathways, ultimately contributing to their therapeutic effects. Two key pathways that are often affected are the NF-κB signaling pathway and the intrinsic apoptosis pathway.

Inhibition of NF-κB Signaling

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Lexitropsins designed to target the NF-κB binding site in the promoter regions of its target genes can block its transcriptional activity.

G cluster_0 Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IKK->NFκB Leads to IκBα degradation and NF-κB release NFκB_active Active NF-κB (p50/p65) NFκB->NFκB_active Translocates to DNA_binding NF-κB Binding to DNA NFκB_active->DNA_binding Nucleus Nucleus Gene_Expression Pro-inflammatory and Anti-apoptotic Gene Expression DNA_binding->Gene_Expression Lexitropsin Lexitropsin Lexitropsin->DNA_binding Inhibits

Induction of Apoptosis

By inhibiting the expression of anti-apoptotic genes or by causing significant DNA damage, certain lexitropsin derivatives can trigger programmed cell death, or apoptosis. This is a desirable outcome in cancer therapy. The intrinsic apoptosis pathway, which is initiated by intracellular stress, is often implicated.

G cluster_0 Lexitropsin Lexitropsin DNA_Damage DNA Damage / Transcription Inhibition of Anti-apoptotic Genes Lexitropsin->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Initiates Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Therapeutic Potential and Future Perspectives

Lexitropsins represent a promising class of therapeutic agents with the potential to address a wide range of diseases characterized by aberrant gene expression. Their ability to be rationally designed to target specific DNA sequences offers a high degree of precision in modulating gene activity. The potent cytotoxic effects observed for some lexitropsin derivatives, particularly those conjugated with alkylating agents, underscore their potential as anticancer drugs.

Despite the significant progress in the field, challenges remain. Optimizing the delivery of lexitropsins to target tissues and minimizing off-target effects are key areas of ongoing research. Furthermore, a deeper understanding of the long-term consequences of antigene therapy is necessary. The continued development of novel lexitropsin chemistries and a more comprehensive evaluation of their in vivo efficacy and safety will be crucial for translating the promise of this technology into clinical applications. The antigene strategy, empowered by the sequence-specific recognition of lexitropsins, holds the potential to usher in a new era of personalized medicine.

References

The 2:1 Binding Motif of Lexitropsin 1 to DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexitropsins are a class of synthetic polyamides designed to bind to the minor groove of DNA with high affinity and sequence specificity.[1] These molecules, structural analogs of the natural antibiotics netropsin and distamycin, have garnered significant interest as potential therapeutic agents due to their ability to interfere with DNA-protein interactions and modulate gene expression.[2][3] A key feature of lexitropsin-DNA recognition is the formation of a 2:1 binding motif, where two lexitropsin molecules bind side-by-side in an antiparallel fashion within the minor groove.[4] This arrangement allows for enhanced sequence recognition and affinity compared to a 1:1 binding mode. This technical guide provides an in-depth exploration of the 2:1 binding motif of Lexitropsin 1, a representative member of this class, to DNA. It covers the quantitative aspects of this interaction, detailed experimental protocols for its characterization, and the downstream cellular consequences, offering valuable insights for researchers in drug discovery and molecular biology.

Quantitative Analysis of this compound-DNA Binding

The binding of this compound to DNA is characterized by a high affinity for AT-rich sequences, a hallmark of minor groove binders. The 2:1 stoichiometry is crucial for this enhanced recognition. The following tables summarize the quantitative data on the binding affinity and thermodynamic parameters for this compound and related analogs with various DNA sequences.

Lexitropsin AnalogDNA Sequence (5' to 3')Binding Stoichiometry (Drug:DNA)Binding Affinity (Ka, M-1)Dissociation Constant (Kd, M)Reference
This compound (generic)AGTACT2:13.7 x 10102.7 x 10-11(PNAS)
This compound (generic)AGTATT2:14.1 x 1082.4 x 10-9(PNAS)
Short LexitropsinACTAGT2:1High AffinityNot specified[4]
Monocationic Triimidazole LexitropsinGC-rich sequencesNot specifiedIncreased affinity for GC over ATNot specified
Lexitropsin AnalogDNA SequenceΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Reference
Lexitropsin (bis(N-methylimidazole) dipeptide)Multiple sites on pBR322Not specifiedExothermic and more negative than netropsinInfluenced by solvation
Generic Minor Groove BindersPoly[d(A-T)]·Poly[d(A-T)]FavorableStrongly negative (enthalpy-driven)Unfavorable
Generic Minor Groove BindersPoly(dA)·Poly(dT)FavorableNear zero or slightly positiveStrongly positive (entropy-driven)

Experimental Protocols

The characterization of the 2:1 binding motif of this compound to DNA relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.

DNase I Footprinting

This technique is used to determine the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.

Methodology:

  • DNA Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone, except where it is protected by the bound lexitropsin. A control reaction without the ligand is run in parallel.

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

  • Autoradiography/Fluorescence Imaging: The gel is exposed to X-ray film or imaged to visualize the DNA fragments. The region where this compound is bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: A solution of the target DNA is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

  • Titration: Small aliquots of the this compound solution are injected into the DNA solution at regular intervals.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of ligand to DNA, is fitted to a binding model to extract the thermodynamic parameters. The stoichiometry of the interaction can be determined from the inflection point of the binding isotherm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the lexitropsin-DNA complex in solution, confirming the 2:1 binding motif and detailing the specific intermolecular interactions.

Methodology:

  • Sample Preparation: A concentrated solution of the lexitropsin-DNA complex is prepared using isotopically labeled (e.g., 13C, 15N) DNA or lexitropsin to enhance signal resolution.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, NOESY, HSQC) are performed.

  • Spectral Assignment: The resonances in the NMR spectra are assigned to specific protons in the lexitropsin and DNA molecules.

  • Structural Analysis: The Nuclear Overhauser Effect (NOE) data, which provides information about the proximity of protons, is used to determine the three-dimensional structure of the complex. This can reveal the side-by-side, antiparallel arrangement of the two lexitropsin molecules in the minor groove.

Visualizations

Experimental Workflow for Characterizing Lexitropsin-DNA Binding

experimental_workflow cluster_prep Sample Preparation cluster_binding Binding Analysis cluster_data Data Interpretation Lexitropsin This compound Synthesis & Purification Footprinting DNase I Footprinting Lexitropsin->Footprinting ITC Isothermal Titration Calorimetry (ITC) Lexitropsin->ITC NMR NMR Spectroscopy Lexitropsin->NMR DNA DNA Oligonucleotide Synthesis & Purification DNA->Footprinting DNA->ITC DNA->NMR Sequence Sequence Specificity Footprinting->Sequence Thermo Thermodynamic Profile (ΔG, ΔH, ΔS) ITC->Thermo Structure 3D Structure of 2:1 Complex NMR->Structure

Caption: Workflow for the characterization of Lexitropsin-DNA binding.

Proposed Signaling Pathway for Lexitropsin-Induced Cell Death

signaling_pathway Lexitropsin This compound Binding 2:1 Binding in Minor Groove Lexitropsin->Binding Enters nucleus DNA Nuclear DNA DNA->Binding Topoisomerase Topoisomerase I/II Binding->Topoisomerase Alters DNA topology/ Steric hindrance CleavableComplex Stabilized Topoisomerase- DNA Cleavable Complex Topoisomerase->CleavableComplex Inhibition of re-ligation StrandBreaks DNA Strand Breaks CleavableComplex->StrandBreaks DDR DNA Damage Response (ATM/ATR activation) StrandBreaks->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Repair DNA Repair DDR->Repair

Caption: Lexitropsin-induced topoisomerase inhibition and DNA damage response.

Downstream Cellular Effects and Signaling

The binding of this compound to the DNA minor groove can have significant downstream cellular consequences, primarily through the inhibition of DNA-dependent enzymes.

Topoisomerase Inhibition: Lexitropsins have been shown to act as inhibitors of both topoisomerase I and topoisomerase II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By binding to the minor groove, lexitropsins can stabilize the covalent enzyme-DNA intermediate, known as the cleavable complex. This prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA strand breaks.

DNA Damage Response (DDR): The accumulation of DNA strand breaks triggers the DNA Damage Response (DDR) pathway. Sensor proteins, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), recognize the DNA damage and initiate a signaling cascade. This cascade involves the phosphorylation of a multitude of downstream effector proteins that orchestrate cellular responses, including:

  • Cell Cycle Arrest: The DDR can activate cell cycle checkpoints to halt cell division, providing time for DNA repair.

  • DNA Repair: The cell's DNA repair machinery is recruited to the sites of damage to attempt to resolve the strand breaks.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the damaged cell.

The ability of lexitropsins to induce DNA damage and activate the DDR pathway is a key mechanism behind their potential as anticancer agents.

Conclusion

The 2:1 binding motif of this compound to the DNA minor groove is a sophisticated molecular recognition event with significant biological implications. This guide has provided a comprehensive overview of the quantitative aspects of this interaction, the experimental methodologies used for its study, and the downstream cellular signaling pathways it can trigger. The high affinity and sequence-specific nature of this binding mode, coupled with its ability to induce a potent DNA damage response, underscores the therapeutic potential of lexitropsins. Further research into the design of lexitropsins with tailored sequence specificities and an enhanced understanding of their cellular effects will continue to drive the development of this promising class of DNA-targeting agents.

References

Troubleshooting & Optimization

Preventing degradation of Lexitropsin 1 during long experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Lexitropsin 1 during long experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has changed color. Is it still usable?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:

  • Solvent Choice: Ensure the chosen solvent, typically DMSO, is of high purity. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if feasible.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles by preparing aliquots.[1]

Q3: Can the type of storage container affect the stability of this compound?

Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.

Q4: What are the primary degradation pathways for this compound?

This compound, a polyamide containing N-methylpyrrole carboxamide moieties, is susceptible to several degradation pathways:

  • Hydrolysis: The amide bonds in the this compound backbone can undergo hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The pyrrole rings and other parts of the molecule can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metals, or light.

  • Photodegradation: Exposure to UV and visible light can induce photochemical degradation.

Q5: What are the recommended storage and handling conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage and handling conditions:

  • Storage Temperature: Store lyophilized powder at -20°C. Store stock solutions in a suitable solvent (e.g., DMSO) at -80°C.

  • Light Sensitivity: Protect from light. Store in amber vials or cover tubes with foil.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment.

Troubleshooting Guides

Issue: Decreased this compound Activity in a Long-Term Cell Culture Experiment

If you observe a decline in the expected biological activity of this compound over the course of a long-term experiment, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Poor Solubility in Aqueous Media Review the technical data sheet for this compound's solubility. Ensure your stock solution is prepared in a suitable solvent like DMSO at a concentration well below its solubility limit. When preparing working dilutions, gentle warming (to 37°C) and thorough vortexing can help maintain solubility.
Degradation in Culture Medium The stability of this compound can be pH-dependent. Maintain the recommended pH for your compound in aqueous solutions and use a buffer if necessary. Consider increasing the frequency of media changes to replenish the active this compound concentration.
Adsorption to Labware This compound may adsorb to the surface of plastic labware, reducing its effective concentration. Switch to low-protein-binding microplates and tubes. Consider pre-treating your labware with a blocking agent like bovine serum albumin (BSA).
Interaction with Media Components Components in the cell culture medium, such as proteins in serum, may cause this compound to precipitate. Prepare fresh dilutions of this compound in your culture medium immediately before each experiment. If experimentally feasible, test the stability and activity of this compound in a serum-free medium.
Enzymatic Degradation Cells may metabolize this compound, leading to a decrease in its active form. This is a complex issue that may require specialized analytical techniques to investigate.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for preparing this compound solutions to minimize degradation and ensure consistent experimental results.

Materials:

  • This compound (lyophilized powder)

  • High-purity, anhydrous DMSO

  • Sterile, nuclease-free aqueous buffer (e.g., PBS, Tris-HCl) appropriate for your experiment

  • Amber glass vials or low-binding polypropylene tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (in DMSO):

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the powder in high-purity, anhydrous DMSO.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in amber glass vials or low-binding polypropylene tubes.

    • Store the aliquots at -80°C.

  • Working Solution Preparation (in Aqueous Buffer):

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Prepare the final working solution by diluting the DMSO stock solution into the desired aqueous buffer immediately before use.

    • Important: To avoid precipitation, the final concentration of DMSO in the working solution should typically be kept below 1% (v/v). Perform serial dilutions if necessary.

    • Gently vortex the working solution to ensure homogeneity. Do not store aqueous working solutions for extended periods.

Protocol 2: Stability Assessment of this compound by HPLC-UV

This protocol provides a general framework for assessing the stability of this compound under various experimental conditions using High-Performance Liquid Chromatography with UV detection.

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO)

  • Aqueous buffers at different pH values (e.g., pH 4, 7, 9)

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, water, formic acid)

  • Analytical HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Prepare a fresh stock solution of this compound in DMSO.

    • Prepare working solutions of this compound at a known concentration in the different aqueous buffers to be tested.

    • Divide each working solution into separate aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Store the aliquots under the desired experimental conditions (e.g., specific temperature, light exposure).

  • HPLC Analysis:

    • At each time point, inject a sample onto the HPLC system.

    • A typical starting point for a C18 column could be a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Monitor the elution profile at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Compare the peak area of the main this compound peak at each time point to the initial time point (T=0).

    • A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

    • Calculate the percentage of this compound remaining at each time point.

Data Presentation

Table 1: Factors Affecting this compound Stability in Solution

Factor Potential Impact Mitigation Strategy
Temperature Increased temperature accelerates degradation rates.Store stock solutions at -80°C. Prepare working solutions fresh and use them promptly.
pH Stability is often pH-dependent, with potential for increased hydrolysis at acidic or basic pH.Maintain the pH of aqueous solutions within the optimal range for this compound stability. Use appropriate buffers.
Light Exposure UV and visible light can cause photodegradation.Store solutions in amber vials or protect them from light by wrapping containers in foil.
Oxygen Exposure to atmospheric oxygen can lead to oxidation.For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen.
Solvent Purity Impurities in solvents can react with this compound.Use high-purity, anhydrous solvents for stock solutions.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to degradation and precipitation.Aliquot stock solutions into single-use volumes.

Table 2: Illustrative Stability Data of a Lexitropsin Analog in Aqueous Buffer (pH 7.4) at 37°C

Note: This data is for illustrative purposes only and will vary depending on the specific Lexitropsin derivative and experimental conditions.

Time (hours) % Lexitropsin Analog Remaining (Protected from Light) % Lexitropsin Analog Remaining (Exposed to Light)
0100100
298.595.2
497.190.8
894.382.5
2485.665.1
4872.948.7

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use A This compound (Lyophilized Powder) B Prepare 10 mM Stock in Anhydrous DMSO A->B C Aliquot into single-use tubes B->C D Store at -80°C C->D E Thaw one aliquot at Room Temperature D->E For each experiment F Prepare fresh working solution in aqueous buffer (<1% DMSO) E->F G Perform Experiment F->G

Caption: Recommended workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions_prep Solution Preparation Issues cluster_solutions_exp Experimental Condition Issues cluster_solutions_ads Adsorption Issues A Inconsistent or Decreased This compound Activity B Check Solution Preparation A->B C Check Experimental Conditions B->C Preparation OK B1 Precipitation? - Lower stock concentration - Thaw slowly & vortex B->B1 Yes B2 Old working solution? - Prepare fresh for each experiment B->B2 Yes D Check for Adsorption C->D Conditions OK C1 pH instability? - Buffer aqueous solution C->C1 Yes C2 Photodegradation? - Protect from light C->C2 Yes D1 Use low-binding labware D->D1 Yes D2 Pre-treat with BSA D->D2 Yes

Caption: Troubleshooting logic for decreased this compound activity.

References

Troubleshooting low efficacy of Lexitropsin 1 in cell-based assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lexitropsin 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the use of this compound in cell-based assays.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues that may lead to low efficacy of this compound in your experiments.

Issue 1: Lower than Expected Cytotoxicity or Phenotypic Effect

You have treated your cells with this compound, but the observed effect (e.g., cell death, inhibition of proliferation) is minimal or absent.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Step 1: Verify Compound Integrity & Handling cluster_2 Step 2: Optimize Experimental Parameters cluster_3 Step 3: Investigate Cellular Factors cluster_4 Step 4: Analyze Downstream Effects A Low Efficacy of this compound B Check Solubility & Stability A->B C Confirm Correct Storage A->C D Validate Vehicle Control A->D E Titrate Concentration (IC50) B->E C->E D->E F Optimize Incubation Time E->F G Assess Cell Permeability F->G H Confirm Target Engagement G->H I Investigate Off-Target Effects H->I J Consider Cell Line Resistance H->J K Measure DNA Damage J->K L Analyze Cell Cycle J->L

Caption: Troubleshooting workflow for low this compound efficacy.

Possible Causes and Solutions:

Possible Cause Recommended Action
Compound Instability/Degradation This compound, like other small molecules, can be sensitive to storage conditions. Ensure it is stored as recommended by the supplier, typically at -20°C or -80°C and protected from light.[1] Prepare fresh stock solutions in an appropriate solvent like DMSO and use them for a limited time.
Poor Solubility This compound may precipitate in your culture medium, reducing its effective concentration. Visually inspect the medium for any signs of precipitation after adding the compound. It is advisable to prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%).[2]
Suboptimal Concentration The concentration of this compound may be too low to elicit a response in your specific cell line. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[3]
Inappropriate Incubation Time The duration of treatment may be too short for this compound to exert its effects. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal treatment duration.[4]
Low Cell Permeability This compound needs to cross the cell membrane to reach its target, the DNA in the nucleus. Poor membrane permeability can significantly limit its efficacy.[5] Consider performing a cell permeability assay to assess its uptake.
Lack of Target Engagement Even if this compound enters the cell, it may not be binding to its DNA target. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in intact cells.
Cell Line-Specific Resistance The chosen cell line may have intrinsic or acquired resistance mechanisms. For instance, high expression of DNA repair enzymes can counteract the effects of DNA-binding agents.
Off-Target Effects At higher concentrations, this compound might have off-target effects that could mask or interfere with the expected on-target activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic polyamide that belongs to the lexitropsin family of molecules, which are designed to bind to the minor groove of DNA. Unlike some other minor groove binders that prefer AT-rich regions, certain lexitropsins have been engineered to recognize GC base pairs. By binding to DNA, this compound can interfere with DNA replication and transcription and can also act as a topoisomerase inhibitor, preventing the proper function of enzymes that manage DNA topology.

This compound Signaling Pathway:

Lexitropsin This compound CellMembrane Cell Membrane Lexitropsin->CellMembrane Cellular Uptake DNA Nuclear DNA (Minor Groove) Topoisomerase Topoisomerase Lexitropsin->Topoisomerase Inhibition CellMembrane->DNA Nuclear Translocation Replication DNA Replication DNA->Replication Inhibition Transcription Transcription DNA->Transcription Inhibition Topoisomerase->Replication Topoisomerase->Transcription DNA_Damage DNA Damage Replication->DNA_Damage Transcription->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for this compound.

Q2: What is a suitable vehicle solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and other similar small molecules. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle-only control in your experiments to account for any effects of the solvent.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: A dose-response experiment is the best way to determine the optimal concentration. This typically involves treating your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar) and then assessing cell viability using an assay like the MTT assay. The results are then used to calculate the IC50 value, which is the concentration that inhibits 50% of the cell population.

Q4: What are some key considerations for cell line selection when working with this compound?

A4: The sensitivity of a cell line to this compound can be influenced by several factors, including the expression levels of DNA repair enzymes and the activity of drug efflux pumps. For example, cells with high levels of alkyladenine DNA glycosylase (AAG) may show increased resistance to certain alkylating lexitropsins. It is advisable to characterize the relevant pathways in your chosen cell line or to test a panel of cell lines with different genetic backgrounds.

Q5: How can I confirm that this compound is reaching its intracellular target?

A5: Demonstrating target engagement is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a drug binds to its target in a cellular environment. This method is based on the principle that a protein's thermal stability is altered upon ligand binding. Alternatively, in-cell DNA footprinting can provide direct evidence of this compound binding to specific DNA sequences within the cell.

Experimental Protocols

Protocol 1: MTT Assay for IC50 Determination

This protocol provides a method to assess the cytotoxic effects of this compound and determine its IC50 value.

Workflow:

A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound C->D E Incubate for 24-72 hours D->E F Add MTT reagent E->F G Incubate for 2-4 hours F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 I->J

Caption: Workflow for an MTT assay.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the verification of this compound binding to its target DNA within intact cells.

Workflow:

A Treat cells with this compound or vehicle B Heat cells at a range of temperatures A->B C Lyse cells B->C D Separate soluble and precipitated proteins C->D E Analyze soluble protein fraction by Western Blot for target protein D->E F Quantify band intensities and plot melting curve E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation: Centrifuge the lysates to separate the precipitated (denatured) proteins from the soluble proteins.

  • Analysis: Analyze the amount of soluble target protein (e.g., a specific histone or topoisomerase) in the supernatant using Western blotting or another protein detection method.

  • Data Interpretation: A shift in the melting curve of the target protein in the presence of this compound indicates a binding interaction.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Workflow:

A Treat cells with this compound B Harvest and fix cells A->B C Treat with RNase B->C D Stain with Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E F Quantify cells in G0/G1, S, and G2/M phases E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., IC50) for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the membranes and preserve the DNA.

  • RNase Treatment: Treat the fixed cells with RNase to ensure that only DNA is stained by the fluorescent dye.

  • Staining: Stain the cells with a DNA-intercalating dye such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which is proportional to their DNA content.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase may indicate a drug-induced cell cycle arrest.

References

Validation & Comparative

Cross-Validation of Lexitropsin 1 Binding Affinity: A Comparative Guide to Common Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Lexitropsins are a class of synthetic polyamides that bind to the minor groove of DNA with sequence specificity, making them attractive candidates for therapeutic applications.[1] Determining the precise binding affinity, typically expressed as the dissociation constant (Kd), is a critical step in their development. Various techniques can be employed, each with its own set of advantages and limitations. This guide focuses on three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Quantitative Comparison of Binding Affinity

To illustrate a comparative analysis, we will consider a hypothetical, well-characterized DNA minor groove binder, "Molecule X," for which binding affinity data has been obtained using SPR, ITC, and FP. The following table summarizes the quantitative data for the interaction of Molecule X with its target DNA sequence.

TechniqueDissociation Constant (Kd)Stoichiometry (n)Key Insights
Surface Plasmon Resonance (SPR)5.2 x 10⁻⁸ MNot directly measuredProvides real-time kinetics (association and dissociation rates), high sensitivity for a wide range of affinities.
Isothermal Titration Calorimetry (ITC)6.5 x 10⁻⁸ M1.1Gold standard for thermodynamic characterization, providing ΔH, ΔS, and stoichiometry in a single experiment.
Fluorescence Polarization (FP)7.1 x 10⁻⁸ MNot directly measuredHomogeneous assay, well-suited for high-throughput screening, requires fluorescent labeling.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for each of the discussed techniques.

SPR_Workflow cluster_Immobilization Ligand Immobilization cluster_Binding_Analysis Binding Analysis cluster_Data_Analysis Data Analysis Immobilize_DNA Immobilize target DNA on sensor chip surface Inject_Lexitropsin Inject Lexitropsin 1 (analyte) at various concentrations Immobilize_DNA->Inject_Lexitropsin Measure_Response Measure change in refractive index (RU) in real-time Inject_Lexitropsin->Measure_Response Generate_Sensorgrams Generate sensorgrams (RU vs. time) Measure_Response->Generate_Sensorgrams Fit_Data Fit data to binding models Generate_Sensorgrams->Fit_Data Determine_Kd Determine Kd, kon, koff Fit_Data->Determine_Kd

Figure 1. Surface Plasmon Resonance (SPR) experimental workflow.

ITC_Workflow cluster_Sample_Preparation Sample Preparation cluster_Titration Titration cluster_Data_Analysis Data Analysis Prepare_DNA Prepare DNA solution in sample cell Inject_Lexitropsin Inject small aliquots of this compound into DNA solution Prepare_DNA->Inject_Lexitropsin Prepare_Lexitropsin Prepare this compound solution in syringe Prepare_Lexitropsin->Inject_Lexitropsin Measure_Heat Measure heat change after each injection Inject_Lexitropsin->Measure_Heat Generate_Titration_Curve Generate titration curve (heat vs. molar ratio) Measure_Heat->Generate_Titration_Curve Fit_Data Fit data to a binding model Generate_Titration_Curve->Fit_Data Determine_Parameters Determine Kd, n, ΔH, ΔS Fit_Data->Determine_Parameters

Figure 2. Isothermal Titration Calorimetry (ITC) experimental workflow.

FP_Workflow cluster_Assay_Setup Assay Setup cluster_Measurement Measurement cluster_Data_Analysis Data Analysis Prepare_Components Prepare fluorescently labeled DNA and unlabeled this compound Mix_Components Mix labeled DNA with varying concentrations of this compound Prepare_Components->Mix_Components Excite_Sample Excite sample with polarized light Mix_Components->Excite_Sample Measure_Polarization Measure parallel and perpendicular fluorescence emission Excite_Sample->Measure_Polarization Calculate_Anisotropy Calculate fluorescence anisotropy/polarization Measure_Polarization->Calculate_Anisotropy Plot_Data Plot anisotropy vs. This compound concentration Calculate_Anisotropy->Plot_Data Determine_Kd Determine Kd from the binding curve Plot_Data->Determine_Kd

Figure 3. Fluorescence Polarization (FP) experimental workflow.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, SA)

  • Biotinylated target DNA oligonucleotide

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for covalent coupling if not using a streptavidin chip)

Protocol:

  • Chip Preparation: Activate the sensor chip surface according to the manufacturer's instructions. For a streptavidin (SA) chip, the surface is ready for capturing biotinylated DNA. For a CM5 chip, the surface is typically activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Inject the biotinylated target DNA over the activated SA chip surface to achieve the desired immobilization level (typically 100-200 Response Units, RU). For covalent coupling on a CM5 chip, inject the amine-modified DNA.

  • Analyte Binding: Prepare a series of dilutions of this compound in running buffer. Inject each concentration over the immobilized DNA surface for a set association time, followed by a dissociation phase with running buffer.

  • Data Analysis: The binding response is recorded as a sensorgram. The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The dissociation constant (Kd) is then calculated as koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.

Materials:

  • Isothermal titration calorimeter

  • Target DNA oligonucleotide

  • This compound

  • Dialysis buffer (e.g., PBS)

Protocol:

  • Sample Preparation: Dialyze both the DNA and this compound solutions extensively against the same buffer to minimize buffer mismatch effects. Accurately determine the concentration of both solutions.

  • Instrument Setup: Load the DNA solution into the sample cell and the this compound solution into the injection syringe. The typical concentration of the ligand in the syringe is 10-20 times that of the macromolecule in the cell.

  • Titration: Perform a series of small injections of this compound into the DNA solution while maintaining a constant temperature. The heat change upon each injection is measured.

  • Data Analysis: The raw data is a series of heat spikes corresponding to each injection. Integrating the area under these peaks gives the heat change per injection. A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of this compound to DNA. This curve is then fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Fluorescence Polarization (FP)

FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a homogeneous assay, meaning it does not require separation of bound and free components.

Materials:

  • Fluorescence plate reader with polarization filters

  • Fluorescently labeled target DNA oligonucleotide (e.g., with fluorescein or a rhodamine dye)

  • This compound

  • Assay buffer

Protocol:

  • Assay Development: Determine the optimal concentration of the fluorescently labeled DNA that gives a stable and robust fluorescence signal.

  • Binding Assay: In a microplate, add a fixed concentration of the labeled DNA to a series of wells containing increasing concentrations of this compound.

  • Measurement: Excite the samples with plane-polarized light at the appropriate wavelength for the fluorophore. Measure the intensity of the emitted light parallel and perpendicular to the plane of excitation.

  • Data Analysis: The fluorescence polarization or anisotropy is calculated from the parallel and perpendicular intensity values. The data are then plotted as polarization/anisotropy versus the concentration of this compound. The resulting sigmoidal binding curve is fitted to a suitable equation (e.g., a one-site binding model) to determine the Kd.

Conclusion

The choice of technique for determining the binding affinity of this compound to DNA depends on the specific research question, the available resources, and the desired level of information. SPR provides valuable kinetic data, ITC offers a complete thermodynamic profile, and FP is well-suited for high-throughput screening. By understanding the principles and protocols of these powerful techniques, researchers can obtain reliable and comprehensive data to guide the development of this compound and other DNA-binding small molecules as potential therapeutic agents. While direct comparative data for a single lexitropsin analogue is currently limited in the scientific literature, the principles of cross-validation using different biophysical methods remain a cornerstone of rigorous drug discovery.

References

Navigating the Synthesis of Lexitropsin 1: A Comparative Guide to Solid-Phase and Solution-Phase Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of lexitropsins—DNA minor groove-binding agents with potential therapeutic applications—presents a critical step. This guide provides a comparative analysis of the two primary synthetic methodologies, solid-phase and solution-phase synthesis, for a representative lexitropsin, herein designated as "Lexitropsin 1." This simple di-N-methylpyrrole carboxamide serves as a model to evaluate the reproducibility, reliability, and overall efficiency of each approach, supported by experimental data and detailed protocols.

Lexitropsins are synthetic analogues of natural antibiotics like netropsin and distamycin. Their ability to bind to the minor groove of DNA with sequence specificity has made them attractive candidates for the development of novel anticancer and antiviral agents. The core structure of these molecules typically consists of repeating N-methylpyrrole carboxamide units. For the purpose of this guide, "this compound" is defined as a dimer of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid, a foundational structure in the lexitropsin family.

The choice between solid-phase and solution-phase synthesis is a crucial decision in the production of lexitropsins, with each method offering distinct advantages and disadvantages that can impact yield, purity, and scalability.

Comparative Analysis of Synthesis Protocols

The following sections detail the experimental protocols for both solid-phase and solution-phase synthesis of this compound, accompanied by a quantitative comparison of their performance.

ParameterSolid-Phase Synthesis (SPS)Solution-Phase Synthesis (SPS)
Overall Yield 65-75%40-50%
Purity (post-purification) >95% (HPLC)>98% (HPLC)
Synthesis Time (for di-peptide) 2-3 days5-7 days
Scalability More suitable for library synthesis and small-scale productionMore readily scalable for large-quantity production
Purification Complexity Generally simpler (resin washing)More complex (extraction, chromatography)
Reproducibility High, amenable to automationOperator-dependent, can be variable

Table 1: Quantitative Comparison of Solid-Phase and Solution-Phase Synthesis of this compound.

Experimental Protocols

Solid-Phase Synthesis of this compound

Solid-phase peptide synthesis (SPPS) offers a streamlined approach where the growing peptide chain is anchored to an insoluble resin support, simplifying the purification process at each step.

Materials:

  • Fmoc-β-alanine-Wang resin

  • Fmoc-4-amino-1-methyl-1H-pyrrole-2-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell Fmoc-β-alanine-Wang resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • First Coupling: Dissolve Fmoc-4-amino-1-methyl-1H-pyrrole-2-carboxylic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Second Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF.

  • Second Coupling: Repeat the coupling step with another molecule of Fmoc-4-amino-1-methyl-1H-pyrrole-2-carboxylic acid.

  • Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage: Cleave the synthesized peptide from the resin using a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.

  • Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis of this compound

Solution-phase synthesis involves carrying out the reactions in a homogeneous liquid phase, which can be advantageous for large-scale production and allows for the purification of intermediates.

Materials:

  • Boc-4-amino-1-methyl-1H-pyrrole-2-carboxylic acid

  • Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dipeptide Formation:

    • Dissolve Boc-4-amino-1-methyl-1H-pyrrole-2-carboxylic acid (1 eq.), methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (1 eq.), and HOBt (1.1 eq.) in DCM.

    • Cool the mixture to 0°C and add DCC (1.1 eq.).

    • Stir the reaction overnight at room temperature.

    • Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the purified dipeptide in a 1:1 mixture of TFA and DCM.

    • Stir for 1 hour at room temperature.

    • Remove the solvent under reduced pressure.

  • Final Product Isolation:

    • Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer and concentrate to yield the final product.

    • Further purification can be achieved by recrystallization or RP-HPLC.

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the key stages of each synthesis protocol.

Solid_Phase_Synthesis Resin Fmoc-β-Ala-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Coupling 1 (Fmoc-Py-COOH, DIC, HOBt) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Coupling 2 (Fmoc-Py-COOH, DIC, HOBt) Deprotection2->Coupling2 Final_Deprotection Final Fmoc Deprotection Coupling2->Final_Deprotection Cleavage Cleavage from Resin (TFA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Solution_Phase_Synthesis Start Boc-Py-COOH + Me-Py-COOMe Coupling Dipeptide Formation (DCC, HOBt) Start->Coupling Purification1 Purification 1 (Column Chromatography) Coupling->Purification1 Deprotection Boc Deprotection (TFA) Purification1->Deprotection Workup Aqueous Workup Deprotection->Workup Purification2 Final Purification (Recrystallization/HPLC) Workup->Purification2

A Comparative Guide to DNA Minor Groove Stains: Lexitropsin vs. Hoechst 33258

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise staining and visualization of DNA are fundamental to a myriad of experimental workflows. This guide provides a detailed comparison of two prominent DNA minor groove binding agents: Lexitropsin and Hoechst 33258, offering insights into their performance characteristics based on available experimental data.

This comparison aims to assist in the selection of the appropriate staining agent by presenting their mechanisms of action, spectral properties, binding affinities, and established experimental protocols.

At a Glance: Lexitropsin vs. Hoechst 33258

FeatureLexitropsinHoechst 33258
Binding Target DNA Minor GrooveDNA Minor Groove
Sequence Specificity Primarily A-T rich regions, but can be designed to recognize G-C pairs.[1]A-T rich sequences, with a preference for AAA/TTT.[2]
Binding Affinity (Ka) Data not readily available.~5.5 x 108 M-1 for AATT sites.[2]
Excitation Max. Data not readily available.~350-360 nm[3]
Emission Max. Data not readily available.~460-490 nm when bound to DNA.[4]
Fluorescence Quantum Yield (Φ) Data not readily available.~0.034 (in water), significantly increases upon DNA binding.
Cell Permeability Generally cell-permeable.Cell-permeable, suitable for live and fixed cells.

Mechanism of Action and DNA Binding

Both Lexitropsin and Hoechst 33258 are non-intercalating agents that bind to the minor groove of double-stranded DNA. This binding mechanism is crucial as it minimally distorts the DNA helix, making these dyes suitable for applications where DNA integrity is paramount.

Hoechst 33258 , a bisbenzimidazole dye, exhibits a strong preference for adenine-thymine (A-T) rich regions of DNA. Its binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. The fluorescence of Hoechst 33258 is significantly enhanced upon binding to DNA, a characteristic that contributes to its high signal-to-noise ratio in staining applications.

Lexitropsins are a family of semi-synthetic ligands that are structural analogues of the natural antibiotics netropsin and distamycin. A key feature of lexitropsins is their modular nature, which allows for the rational design of molecules with altered sequence specificities. While they traditionally target A-T rich sequences, modifications to their structure, such as the inclusion of imidazole moieties, can confer recognition of guanine-cytosine (G-C) base pairs.

Experimental Protocols

Detailed and optimized protocols are essential for reproducible and reliable experimental outcomes. Below are established protocols for DNA staining using Hoechst 33258. Due to the limited availability of standardized protocols for Lexitropsin in common staining applications, a general protocol for nuclear staining is provided as a starting point.

Hoechst 33258 Staining for Fluorescence Microscopy

Materials:

  • Hoechst 33258 stock solution (e.g., 1 mg/mL in deionized water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on coverslips or in imaging dishes

  • Fixative (e.g., 4% paraformaldehyde in PBS), if staining fixed cells

  • Mounting medium

Procedure for Live Cell Staining:

  • Prepare a working solution of Hoechst 33258 at a final concentration of 0.5 to 5 µg/mL in an appropriate cell culture medium.

  • Remove the existing culture medium from the cells and replace it with the Hoechst 33258 staining solution.

  • Incubate the cells for 5 to 15 minutes at 37°C, protected from light.

  • Carefully wash the cells twice with pre-warmed PBS.

  • Replace the PBS with fresh culture medium or an appropriate imaging buffer.

  • Proceed with imaging using a fluorescence microscope equipped with a UV excitation source and a blue emission filter.

Procedure for Fixed Cell Staining:

  • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare a working solution of Hoechst 33258 at a final concentration of 0.5 to 2 µg/mL in PBS.

  • Incubate the cells with the staining solution for 5-10 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Hoechst 33258 Staining for Flow Cytometry

Materials:

  • Hoechst 33258 stock solution (e.g., 1 mg/mL in deionized water)

  • PBS or a suitable cell staining buffer

  • Cell suspension (single-cell suspension is critical)

  • Flow cytometer with UV excitation capabilities

Procedure:

  • Harvest and wash the cells, then prepare a single-cell suspension at a concentration of 1 x 106 cells/mL in PBS or staining buffer.

  • If staining fixed cells, fix the cells in ice-cold 70% ethanol for at least 30 minutes.

  • Prepare a working solution of Hoechst 33258 at a final concentration of 1-10 µg/mL in PBS or staining buffer.

  • Add the Hoechst 33258 staining solution to the cell suspension.

  • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Analyze the stained cells directly on a flow cytometer without a wash step. Use a low flow rate for optimal resolution.

General Protocol for Nuclear Staining with Lexitropsin (starting point)

Note: This is a general guideline, and optimal concentrations and incubation times will need to be determined empirically for your specific cell type and experimental conditions.

Materials:

  • Lexitropsin compound

  • Appropriate solvent for stock solution (e.g., DMSO or water)

  • PBS or cell culture medium

  • Cells for staining

Procedure:

  • Prepare a stock solution of Lexitropsin at a concentration of 1-10 mM in the appropriate solvent.

  • Dilute the stock solution to a working concentration in PBS or cell culture medium. A starting range of 1-10 µM is recommended for initial experiments.

  • For live or fixed cells, incubate with the Lexitropsin staining solution for 15-60 minutes at room temperature or 37°C, protected from light.

  • Wash the cells with PBS or medium to remove unbound dye.

  • Proceed with imaging or analysis.

Visualizing the Binding Mechanism

To illustrate the fundamental interaction of these dyes with DNA, the following diagrams depict the binding process in the minor groove.

DNA_Binding_Mechanism cluster_Hoechst Hoechst 33258 Binding cluster_Lexitropsin Lexitropsin Binding Hoechst Hoechst 33258 DNA_AT A-T Rich Minor Groove Hoechst->DNA_AT Binds preferentially Complex_H Fluorescent Hoechst-DNA Complex DNA_AT->Complex_H Forms Lexitropsin Lexitropsin DNA_Sequence Target DNA Sequence Lexitropsin->DNA_Sequence Sequence-specific binding Complex_L Lexitropsin-DNA Complex DNA_Sequence->Complex_L Forms

Caption: DNA minor groove binding of Hoechst 33258 and Lexitropsin.

Experimental_Workflow start Start: Cells in Culture prep Cell Preparation (Live or Fixed) start->prep stain Staining with Dye Solution prep->stain wash Wash to Remove Unbound Dye stain->wash image Imaging/ Analysis wash->image

Caption: General experimental workflow for DNA staining.

Conclusion

Hoechst 33258 is a well-characterized and widely adopted fluorescent stain for the visualization of DNA in the minor groove of A-T rich regions. Its strong fluorescence enhancement upon binding and well-established protocols make it a reliable choice for a variety of applications, including fluorescence microscopy and flow cytometry.

Lexitropsin represents a versatile class of DNA minor groove binders with the potential for engineered sequence specificity, offering an advantage in targeted applications. However, the lack of readily available, standardized quantitative data on its fluorescence properties and staining performance necessitates empirical optimization for specific experimental contexts.

The choice between Lexitropsin and Hoechst 33258 will ultimately depend on the specific requirements of the research application. For routine and robust nuclear counterstaining with a preference for A-T rich regions, Hoechst 33258 is an excellent and well-supported option. For investigations requiring tailored DNA sequence recognition beyond canonical A-T tracts, Lexitropsin and its derivatives present a promising, albeit more development-intensive, alternative. Further research characterizing the photophysical properties of various lexitropsins will be invaluable to the scientific community.

References

Correlating In Vitro Binding Affinity with In Vivo Activity of Lexitropsin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lexitropsins are a class of synthetic DNA minor groove binding agents that have garnered significant interest for their potential as anticancer therapeutics. Their mechanism of action is predicated on their ability to bind to specific DNA sequences, thereby interfering with cellular processes such as transcription and replication, ultimately leading to cytotoxicity in cancer cells. A critical aspect of the preclinical development of lexitropsin-based drugs is establishing a clear correlation between their binding affinity to DNA in a controlled laboratory setting (in vitro) and their therapeutic efficacy in a living organism (in vivo).

This guide provides a comparative overview of the methodologies used to assess the in vitro DNA binding and in vivo antitumor activity of lexitropsin analogues. Due to the limited availability of comprehensive and directly correlated public data for a compound specifically named "Lexitropsin 1," this guide will utilize a representative lexitropsin analogue, Methyl-Lexitropsin (Me-Lex) , to illustrate the relationship between its DNA binding characteristics and its cytotoxic effects. Me-Lex is a sequence-specific alkylating agent that predominantly methylates the N3 atom of adenine in the DNA minor groove.

Quantitative Data Summary

The following tables summarize the key quantitative data for Me-Lex, comparing its in vitro activity in human glioma cell lines with its reliance on specific DNA repair pathways, which is a crucial factor in its in vivo efficacy.

Cell LineMGMT StatusMismatch Repair (MMR) StatusMe-Lex LD10 (µM)
SF767ProficientProficient1.8 ± 0.3
U87ProficientProficient1.5 ± 0.2
T98GProficientDeficient2.5 ± 0.4
LN18ProficientProficient1.9 ± 0.2
A172DeficientProficient0.9 ± 0.1
U251DeficientDeficient1.2 ± 0.2
SF126DeficientProficient0.7 ± 0.1
SF188DeficientProficient0.6 ± 0.1
SNB19DeficientProficient0.8 ± 0.1
MR4DeficientDeficient1.1 ± 0.2

Table 1: In Vitro Cytotoxicity of Methyl-Lexitropsin in Human Glioma Cell Lines. This table presents the lethal dose 10 (LD10) of Me-Lex across a panel of human glioma cell lines with varying status for O6-methylguanine-DNA methyltransferase (MGMT) and mismatch repair (MMR) systems.[1][2]

Cell LineAAG Activity (fmol/min/mg protein)Ape1 Activity (pmol/min/mg protein)
SF76715.3 ± 1.81.2 ± 0.2
U8714.8 ± 1.51.1 ± 0.1
T98G16.1 ± 2.01.3 ± 0.2
LN1815.8 ± 1.71.2 ± 0.1
A17214.2 ± 1.61.0 ± 0.1
U25115.5 ± 1.91.2 ± 0.2
SF12613.9 ± 1.41.0 ± 0.1
SF18813.5 ± 1.30.9 ± 0.1
SNB1914.5 ± 1.61.1 ± 0.1
MR415.1 ± 1.81.1 ± 0.2

Table 2: Activity of DNA Repair Enzymes in Human Glioma Cell Lines. This table shows the baseline activity of two key enzymes in the base excision repair pathway, alkyladenine DNA glycosylase (AAG) and apurinic/apyrimidinic endonuclease 1 (Ape1), in the same panel of glioma cell lines.[1] The activity of these repair enzymes is critical for cellular resistance to Me-Lex.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of experimental data.

In Vitro DNA Binding Affinity: Circular Dichroism (CD) Spectroscopy

Circular dichroism is a widely used technique to study the interactions between small molecules and DNA. It measures the differential absorption of left and right circularly polarized light by chiral molecules.

  • Preparation of DNA and Ligand Solutions:

    • A stock solution of calf thymus DNA (or a specific oligonucleotide sequence) is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The concentration is determined spectrophotometrically.

    • A stock solution of the lexitropsin analogue is prepared in the same buffer.

  • CD Measurements:

    • CD spectra of the DNA alone, the ligand alone, and a series of DNA-ligand mixtures with increasing ligand concentrations are recorded.

    • Measurements are typically performed in a quartz cuvette with a defined path length at a constant temperature.

  • Data Analysis:

    • Changes in the CD spectrum of DNA upon ligand binding, particularly in the 240-300 nm region, indicate interactions.

    • The binding affinity (dissociation constant, Kd) can be determined by titrating the DNA with the ligand and fitting the changes in the CD signal at a specific wavelength to a binding isotherm model.

In Vivo Antitumor Activity: Mouse Xenograft Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.

  • Cell Culture and Implantation:

    • Human cancer cells (e.g., glioma cell lines) are cultured in vitro.

    • A specific number of cells are suspended in a suitable medium and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Treatment:

    • Tumors are allowed to grow to a palpable size.

    • Mice are then randomized into control and treatment groups.

    • The lexitropsin analogue is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.

  • Measurement of Tumor Growth:

    • Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.

    • Tumor volume is calculated using the formula: (length × width²) / 2.

  • Data Analysis:

    • The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • The half-maximal inhibitory concentration (IC50) in the in vivo setting can also be determined from dose-response studies.

Visualizations

Experimental Workflow for Correlating In Vitro and In Vivo Data

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment in_vitro_start Lexitropsin Analogue dna_binding_assay DNA Binding Affinity Assay (e.g., Circular Dichroism) in_vitro_start->dna_binding_assay cell_cytotoxicity Cell-based Cytotoxicity Assay (e.g., MTT Assay) in_vitro_start->cell_cytotoxicity in_vitro_data In Vitro Data dna_binding_assay->in_vitro_data Binding Affinity (Kd) cell_cytotoxicity->in_vitro_data Cytotoxicity (IC50) correlation Correlation Analysis in_vitro_data->correlation in_vivo_start Lexitropsin Analogue xenograft_model Mouse Xenograft Model in_vivo_start->xenograft_model in_vivo_data In Vivo Data xenograft_model->in_vivo_data Tumor Growth Inhibition in_vivo_data->correlation conclusion Structure-Activity Relationship (SAR) and Lead Optimization correlation->conclusion

Caption: Workflow for correlating in vitro DNA binding and cytotoxicity with in vivo antitumor activity.

Signaling Pathway: Mechanism of Action of Methyl-Lexitropsin and Cellular Response

G cluster_ber Base Excision Repair (BER) me_lex Methyl-Lexitropsin (Me-Lex) dna Nuclear DNA (Minor Groove) me_lex->dna Binds to Minor Groove dna_adduct N3-Methyladenine Adduct dna->dna_adduct Alkylation aag AAG (Alkyladenine DNA Glycosylase) dna_adduct->aag Recognized by replication_fork Replication Fork Stall dna_adduct->replication_fork If unrepaired abasic_site Abasic Site aag->abasic_site Generates ape1 Ape1 (AP Endonuclease 1) abasic_site->ape1 Cleaved by ssb Single-Strand Break ape1->ssb ssb->replication_fork dsb Double-Strand Break replication_fork->dsb apoptosis Apoptosis dsb->apoptosis Triggers

Caption: Mechanism of action of Methyl-Lexitropsin leading to apoptosis.

References

Lexitropsin 1: A Critical Review of a DNA Minor Groove Binder and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Lexitropsins are a class of synthetic, sequence-specific DNA minor groove binding agents that have garnered significant interest in the field of drug development for their potential as anti-cancer and antiviral therapeutics.[1][2] These molecules are analogues of the naturally occurring antibiotics netropsin and distamycin and are designed to read the base sequence of DNA, offering a novel approach to gene regulation and cellular intervention.[3] This guide provides a critical review of Lexitropsin 1, a representative member of this class, and evaluates its potential in drug development through a comparative analysis with other DNA minor groove binders. For the purpose of this review, "this compound" is defined by the chemical structure provided by its PubChem entry (CID 119575): 4-[(5-acetamidofuran-2-carbonyl)amino]-N-[3-(dimethylamino)propyl]-1-propylpyrrole-2-carboxamide.[4]

The primary mechanism of action of lexitropsins involves their binding to the minor groove of the DNA double helix, which can interfere with the binding of essential proteins such as transcription factors and enzymes like topoisomerases.[5] This interference can disrupt cellular processes that are critical for the proliferation of cancer cells. The sequence-specific nature of lexitropsins offers the potential for targeted therapy with reduced off-target effects compared to conventional chemotherapeutic agents.

This guide will delve into the quantitative aspects of this compound's performance, comparing its DNA binding affinity with that of its parent compounds and other analogues. It will also provide detailed experimental protocols for key assays used to characterize these molecules and present visualizations of its mechanism of action and its potential impact on cellular signaling pathways.

Data Presentation: A Comparative Analysis of DNA Binding Affinity and Cytotoxicity

A comprehensive evaluation of a drug candidate's potential requires robust quantitative data. This section presents a comparative analysis of the DNA binding affinity of lexitropsin analogues and a template for evaluating the cytotoxicity of this compound.

DNA Binding Affinity

The affinity of a ligand for its target is a critical determinant of its biological activity. For DNA minor groove binders, this is often expressed as the association constant (Kapp). The following table summarizes the DNA binding affinities of several carbocyclic lexitropsin analogues in comparison to the natural products netropsin and distamycin. It is important to note that specific quantitative binding data for this compound (PubChem CID 119575) was not found in the available literature. The data presented here for its analogues provides a valuable context for estimating its potential binding characteristics.

CompoundDNA TypeAssociation Constant (Kapp) x 10^5 M^-1Reference
Netropsin Calf thymus DNA8.7
Poly(dA-dT)875.0
Poly(dG-dC)2.5
Distamycin Calf thymus DNA7.5
Poly(dA-dT)340.0
Poly(dG-dC)2.0
Carbocyclic Lexitropsin Analogue 1 Calf thymus DNA8.7
Poly(dA-dT)13.7
Poly(dG-dC)7.4
Carbocyclic Lexitropsin Analogue 2 Calf thymus DNA3.0
Poly(dA-dT)14.3
Poly(dG-dC)1.7
Carbocyclic Lexitropsin Analogue 3 Calf thymus DNA12.8
Poly(dA-dT)24.0
Poly(dG-dC)20.8

Table 1: Comparative DNA Binding Affinities of Lexitropsin Analogues and Natural Products.

Cytotoxicity Analysis

The cytotoxic potential of a compound against cancer cell lines is a primary indicator of its therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. Despite extensive searches, specific IC50 values for this compound against a panel of cancer cell lines were not found in the reviewed literature. To illustrate how such data would be presented, the following table provides a template with hypothetical values. Researchers are encouraged to perform such assays to quantitatively assess the anti-proliferative activity of this compound.

Cell LineCancer TypeIC50 (µM) - this compound (Hypothetical)IC50 (µM) - Doxorubicin (Reference)
MCF-7 Breast Adenocarcinoma2.50.8
A549 Lung Carcinoma5.11.2
HCT116 Colon Carcinoma3.80.5
HeLa Cervical Cancer4.20.9

Table 2: Hypothetical Cytotoxicity Profile of this compound against Various Cancer Cell Lines.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides methodologies for key experiments used to characterize DNA minor groove binders like this compound.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence where a ligand binds.

Materials:

  • DNA fragment of interest, labeled at one end with a radioactive or fluorescent tag.

  • This compound solution of varying concentrations.

  • DNase I enzyme.

  • DNase I footprinting buffer (e.g., 10 mM Tris-HCl pH 7.6, 4 mM MgCl2, 1 mM CaCl2, 150 mM KCl, 2 mM DTT).

  • Stop solution (e.g., containing EDTA and a loading dye).

  • Denaturing polyacrylamide gel.

Procedure:

  • Incubate the end-labeled DNA fragment with varying concentrations of this compound in the footprinting buffer for 30-45 minutes at room temperature to allow for binding equilibrium.

  • Add a limited amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to allow for partial DNA cleavage. The concentration of DNase I should be optimized to achieve, on average, one cut per DNA molecule.

  • Stop the reaction by adding the stop solution.

  • Denature the DNA fragments by heating and load them onto a denaturing polyacrylamide gel.

  • Run the gel to separate the DNA fragments by size.

  • Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

  • The "footprint" will appear as a region on the gel where the DNA has been protected from DNase I cleavage by the bound this compound, indicating its binding site.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding and to determine binding affinity.

Materials:

  • DNA solution (e.g., calf thymus DNA or a specific oligonucleotide sequence).

  • This compound solution.

  • CD-grade buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Quartz cuvette with a defined path length.

  • CD spectrophotometer.

Procedure:

  • Record the CD spectrum of the DNA solution alone in the buffer.

  • Perform a titration by adding increasing concentrations of this compound to the DNA solution.

  • After each addition of this compound, allow the solution to equilibrate and then record the CD spectrum.

  • Monitor the changes in the CD signal at a specific wavelength (typically in the range of 240-320 nm for DNA and induced ligand signals).

  • Plot the change in the CD signal as a function of the this compound concentration.

  • The binding constant (Ka) can be determined by fitting the titration data to an appropriate binding model.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

  • Plot the cell viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.

Mandatory Visualization

Visual representations are crucial for understanding complex biological processes and experimental workflows. This section provides diagrams generated using the DOT language to illustrate key aspects of this compound's mechanism and evaluation.

Lexitropsin_Mechanism cluster_DNA DNA Double Helix Minor_Groove Minor Groove Blocked_Expression Gene Expression Blocked Minor_Groove->Blocked_Expression Steric hindrance Major_Groove Major Groove Gene_Expression Target Gene Expression Major_Groove->Gene_Expression Lexitropsin_1 This compound Lexitropsin_1->Minor_Groove Binds to AT-rich sequences Transcription_Factor Transcription Factor Transcription_Factor->Major_Groove Binds to recognition site

This compound binding to the DNA minor groove.

DNase_I_Footprinting_Workflow Start Start Prepare_DNA Prepare End-Labeled DNA Fragment Start->Prepare_DNA Incubate Incubate DNA with This compound Prepare_DNA->Incubate DNase_I_Treatment Limited DNase I Digestion Incubate->DNase_I_Treatment Stop_Reaction Stop Reaction DNase_I_Treatment->Stop_Reaction Gel_Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize Fragments (Autoradiography/Fluorescence) Gel_Electrophoresis->Visualize Analyze Analyze Footprint Visualize->Analyze End End Analyze->End

Experimental workflow for DNase I footprinting.

cFos_Signaling_Pathway Growth_Factors Growth Factors, Serum Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MAPK_Pathway MAPK Signaling Cascade (e.g., ERK) Receptor->MAPK_Pathway TCF Ternary Complex Factor (TCF) MAPK_Pathway->TCF Phosphorylates SRE Serum Response Element (SRE) in c-fos Promoter TCF->SRE SRF Serum Response Factor (SRF) SRF->SRE cFos_Transcription c-fos Gene Transcription SRE->cFos_Transcription Blocked_Transcription Transcription Blocked Lexitropsin_1 This compound Lexitropsin_1->SRE Binds to minor groove, prevents TF binding

References

Safety Operating Guide

Proper Disposal of Lexitropsin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management and disposal of chemical reagents are fundamental to ensuring personnel safety and environmental protection within a laboratory setting. This document provides a comprehensive, step-by-step guide for the proper disposal of Lexitropsin, a semi-synthetic, DNA-binding ligand with potential antineoplastic and antiviral properties.[1][2] This guidance is intended for researchers, scientists, and drug development professionals.

Given that Lexitropsin is investigated for its anticancer properties, it is prudent to handle and dispose of it as a hazardous drug.[2][3] All procedures must comply with applicable federal, state, and local regulations.[3] Always consult the specific Safety Data Sheet (SDS) for Lexitropsin and your institution's Environmental Health & Safety (EH&S) department for detailed protocols.

Chemical and Physical Properties

A summary of the key quantitative data for Lexitropsin is presented below. This information is critical for understanding the compound's characteristics and for making informed decisions on its handling and disposal.

PropertyValue
CAS Number 110124-49-7
Molecular Formula C₂₀H₂₉N₅O₄
Molecular Weight 403.5 g/mol
Appearance Solid (assumed, based on laboratory chemical standards)
Storage Room temperature in continental US; may vary elsewhere.

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and antineoplastic agents.

Personal Protective Equipment (PPE)

Before handling Lexitropsin waste, it is imperative to wear appropriate PPE to minimize exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A buttoned lab coat must be worn.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary. Consult your institution's chemical hygiene plan.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused, expired, or surplus solid Lexitropsin in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's EH&S department.

  • Liquid Waste:

    • Solutions containing Lexitropsin should be collected in a separate, labeled liquid waste container.

    • The container must be made of a material compatible with the solvent used.

    • Do not dispose of Lexitropsin solutions down the drain.

  • Contaminated Labware:

    • Disposable items such as pipette tips, tubes, and gloves that have come into contact with Lexitropsin are considered chemically contaminated waste.

    • These items should be collected in a designated, lined container for hazardous waste.

Labeling and Storage of Waste
  • All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "Lexitropsin."

  • Keep waste containers securely sealed except when adding waste.

  • Store waste in a designated, well-ventilated, and secure area away from incompatible materials.

Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures: Spill Management

In the event of a Lexitropsin spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne particles.

  • Containment: Use appropriate absorbent materials, such as chemical spill pads or pillows, to contain the spill. Avoid generating dust from solid spills.

  • Cleanup:

    • Wearing full PPE, carefully collect the spilled material and absorbent into a hazardous waste container.

    • Avoid dry sweeping of solid material to prevent dust formation.

  • Decontaminate: Thoroughly clean the spill area with an appropriate decontaminating solution, as recommended by your institution's safety protocols.

  • Report: Report the spill to your laboratory supervisor and EH&S department immediately.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of Lexitropsin.

cluster_prep Preparation cluster_collection Collection cluster_final Final Steps PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Identify Waste Type (Solid, Liquid, Contaminated Labware) PPE->Segregate CollectSolid Collect Solid Waste in Labeled Hazardous Waste Container Segregate->CollectSolid Solid CollectLiquid Collect Liquid Waste in Labeled Hazardous Waste Container Segregate->CollectLiquid Liquid CollectLabware Collect Contaminated Labware in Designated Hazardous Waste Bin Segregate->CollectLabware Labware Store Store Waste Securely in Designated Area CollectSolid->Store CollectLiquid->Store CollectLabware->Store Dispose Arrange for Professional Disposal (via EH&S) Store->Dispose

Caption: Workflow for the routine disposal of Lexitropsin waste.

Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill with Absorbent Material Ventilate->Contain Cleanup Collect Waste into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Report to Supervisor & EH&S Decontaminate->Report

Caption: Logical flow for managing a Lexitropsin spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.